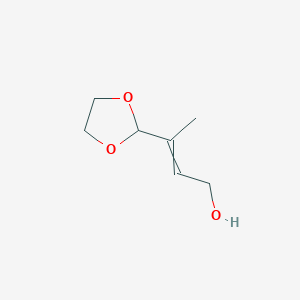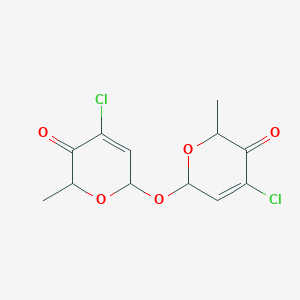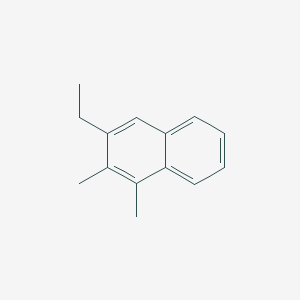
3-Ethyl-1,2-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the naphthalene ring system. Naphthalenes are known for their stability and aromatic properties, making them significant in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethylnaphthalene typically involves Friedel-Crafts alkylation reactions. This process includes the reaction of naphthalene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
3-Ethyl-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring, leading to the formation of dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro-naphthalenes, sulfonic acid derivatives.
科学的研究の応用
3-Ethyl-1,2-dimethylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Ethyl-1,2-dimethylnaphthalene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
1,2-Dimethylnaphthalene: Lacks the ethyl group, leading to different chemical and physical properties.
2,3-Dimethylnaphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Ethyl-2-methylnaphthalene: Similar but with a different position of the methyl group, influencing its chemical behavior.
Uniqueness
3-Ethyl-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where specific aromatic interactions are required.
特性
CAS番号 |
65319-44-0 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
3-ethyl-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-4-12-9-13-7-5-6-8-14(13)11(3)10(12)2/h5-9H,4H2,1-3H3 |
InChIキー |
IBHYXJLDLKZULZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2C(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
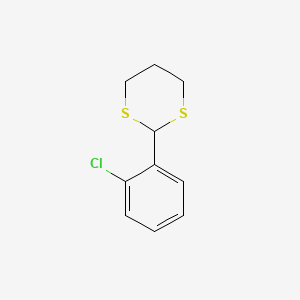
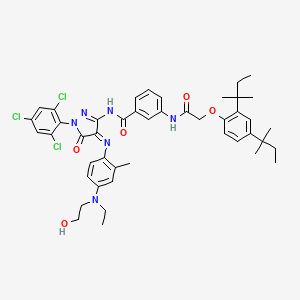

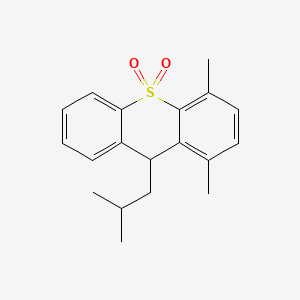
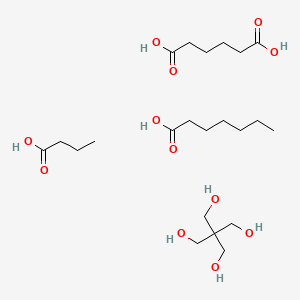
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
